2-(1H-Pyrazol-1-Yl)Acetic Acid
Description
Overview of Acetic Acid Derivatives in Heterocyclic Compound Design
Acetic acid and its derivatives are fundamental building blocks in organic synthesis, particularly in the construction of more complex heterocyclic systems. The acetic acid moiety, with its carboxylic acid group, provides a reactive handle for a variety of chemical transformations. When appended to a heterocyclic core, it can significantly influence the molecule's physicochemical properties, such as solubility and acidity, which are critical for its biological function and pharmacokinetic profile.
In the design of heterocyclic compounds, acetic acid derivatives serve several key roles:
Intermediates for further elaboration: The carboxyl group can be readily converted into other functional groups like amides, esters, and alcohols, allowing for the extension of the molecular scaffold and the introduction of new pharmacophoric features. For instance, the conversion of an acetic acid derivative to an acetohydrazide is a common step in the synthesis of oxadiazoles (B1248032) and other heterocyclic systems. semanticscholar.orgresearchgate.net
Modulation of biological activity: The acidic nature of the carboxyl group can be crucial for interaction with biological targets. For example, rhodanine-3-acetic acid derivatives are a class of compounds where the acetic acid moiety is integral to their biological properties, which include antibacterial, antifungal, and anticancer activities. mdpi.com
Improving pharmacokinetic properties: The introduction of an acetic acid group can increase the polarity of a molecule, which can be beneficial for improving its solubility and bioavailability.
The synthesis of heterocyclic compounds bearing an acetic acid side chain is a common strategy in medicinal chemistry. For example, indole-3-acetic acid is a well-known starting material for the synthesis of various biologically active molecules, including those with antibacterial, antifungal, and anticancer properties. nih.gov Similarly, the synthesis of diaminoacetic acid derivatives is being explored as a promising route to polyheterocyclic cage compounds. acs.org
Research Trajectories and Future Directions for 2-(1H-Pyrazol-1-Yl)Acetic Acid
This compound itself is a key molecule that bridges the advantageous properties of the pyrazole (B372694) scaffold and the functional versatility of the acetic acid side chain. Its synthesis is straightforward, typically involving the reaction of pyrazole with an ethyl chloroacetate (B1199739), followed by hydrolysis of the resulting ester. semanticscholar.orgresearchgate.net This accessibility makes it a valuable starting material and intermediate in academic and industrial research.
A significant area of research for this compound derivatives has been in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). nih.gov CRTh2 is a receptor for prostaglandin (B15479496) D2 and is implicated in allergic inflammatory diseases like asthma. A series of pyrazole acetic acid derivatives have been synthesized and evaluated for their ability to block this receptor, with some compounds showing potent activity. nih.gov This research highlights a clear trajectory towards the development of novel anti-inflammatory agents based on this scaffold.
The research has also explored the structure-activity relationship (SAR) of these derivatives, revealing that substitutions on both the pyrazole ring and the benzyl (B1604629) group of related molecules can have a significant impact on their biological activity. nih.gov This detailed understanding of the SAR is crucial for the rational design of more potent and selective CRTh2 antagonists.
Future research directions for this compound are likely to expand beyond CRTh2 antagonism. Given the broad biological potential of the pyrazole scaffold, derivatives of this compound could be explored for other therapeutic applications, such as anticancer or antimicrobial agents. The acetic acid moiety provides a convenient point for chemical modification, allowing for the creation of large and diverse libraries of compounds for high-throughput screening. For example, it can be used as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazolyl-substituted oxadiazoles, which have been investigated for their antimicrobial properties. semanticscholar.orgresearchgate.net
Table 2: Research on Derivatives of this compound
| Derivative | Research Focus | Key Finding |
|---|---|---|
| Ethyl 2-(1H-pyrazol-1-yl)acetate | Synthetic Intermediate | Used as a starting material for the synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide, a precursor to oxadiazole derivatives. semanticscholar.orgresearchgate.net |
| Substituted 2-(1H-Pyrazol-1-yl)acetic acids | CRTh2 Antagonists | A series of ortho-sulfonyl benzyl substituted derivatives were found to be potent CRTh2 antagonists in vitro. nih.gov |
| 2-(4-Chloro-1H-pyrazol-1-yl)acetic acid | Building Block | Available as a research chemical for use in the synthesis of protein degrader building blocks. calpaclab.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSKNFQZTWYZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395444 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-48-3 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for 2-(1H-Pyrazol-1-Yl)Acetic Acid and Its Precursors
The direct synthesis of this compound and its ester precursors is most commonly achieved through the N-alkylation of the pyrazole (B372694) ring with a suitable two-carbon building block.
Preparation from 1H-Pyrazole and Haloacetate Reactants
A primary and widely utilized method for the synthesis of this compound esters is the reaction of 1H-pyrazole with a haloacetate ester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction is typically carried out in the presence of a base in a suitable solvent.
The synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate involves the reaction of 1H-pyrazole with ethyl chloroacetate in dry acetone (B3395972) with potassium carbonate as the base. semanticscholar.orgresearchgate.net The mixture is refluxed with stirring for several hours to yield the desired product. semanticscholar.orgresearchgate.net This N-alkylation reaction proceeds by the deprotonation of the pyrazole nitrogen by the base, followed by nucleophilic attack on the electrophilic carbon of the haloacetate.
Reaction Scheme:
A study reported the synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate with a yield of 72% after refluxing for 6 hours at 80°C. semanticscholar.orgresearchgate.net
N-Alkylation Strategies Utilizing Pyrazoles
The N-alkylation of pyrazoles is a fundamental transformation for introducing a variety of substituents onto the pyrazole ring, including the acetic acid moiety. While the use of haloacetates is common, other electrophiles and catalytic systems have been developed to achieve this transformation, sometimes with improved regioselectivity for unsymmetrical pyrazoles.
Generally, N-alkylation of pyrazoles under basic conditions involves the deprotonation of the nitrogen followed by the addition of an electrophile like an alkyl halide. semanticscholar.orgmdpi.com However, alternative methods have been developed. For instance, a novel method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgmdpi.com This approach has been successful with various pyrazoles and benzylic, phenethyl, and benzhydryl trichloroacetimidates. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with the major product often determined by steric factors. semanticscholar.orgmdpi.com
Furthermore, enzymatic approaches have been engineered to achieve highly selective N-alkylation of pyrazoles. nih.govnih.gov A two-enzyme cascade system has been reported to catalyze pyrazole alkylation (including methylation, ethylation, and propylation) with exceptional regioselectivity (>99%) using simple haloalkanes as the alkyl source. nih.govnih.gov This biocatalytic system utilizes a promiscuous methyltransferase and an engineered pyrazole-alkylating enzyme, with the cosubstrate being recycled. nih.govnih.gov
Synthesis of Key Derivatives and Functionalized Analogues
This compound and its esters serve as versatile starting materials for the synthesis of a variety of derivatives, including hydrazides and compounds derived from condensation reactions.
Formation of 2-(1H-Pyrazol-1-Yl)Acetohydrazide from Esters
A key derivative, 2-(1H-pyrazol-1-yl)acetohydrazide, is readily synthesized from its corresponding ester, typically ethyl 2-(1H-pyrazol-1-yl)acetate. This transformation is achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303).
The synthesis involves refluxing ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate in a solvent such as ethanol (B145695). semanticscholar.orgresearchgate.net This reaction effectively converts the ester functional group into a hydrazide. This acetohydrazide is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles, through subsequent reactions. For example, the acetohydrazide can be reacted with aryl aldehydes to form Schiff bases, which can then be cyclized. semanticscholar.orgresearchgate.net
Derivatization via Knoevenagel Condensation for (Pyrazol-4-yl)Acetic Acid Derivatives
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is utilized in pyrazole chemistry to synthesize various derivatives, including pyrazole acrylic acids. This reaction typically involves the condensation of a pyrazole aldehyde with a compound containing an active methylene (B1212753) group.
Specifically, pyrazole-4-carbaldehydes can undergo Knoevenagel condensation with active methylene compounds like malonic acid and cyanoacetic acid. asianpubs.org These reactions are often carried out in refluxing ethanol using a mixture of pyridine (B92270) and piperidine (B6355638) as the base. asianpubs.org Interestingly, under these conditions, the condensation does not typically lead to decarboxylation, resulting in the formation of pyrazole acrylic acid derivatives that retain the carboxylic acid group. asianpubs.org This method provides a route to extend the carbon chain at the 4-position of the pyrazole ring, leading to (pyrazol-4-yl)acetic acid derivatives. asianpubs.org Various catalysts and conditions have been explored for Knoevenagel condensations involving pyrazole aldehydes, including the use of ionic liquids under microwave irradiation and magnesium oxide/silicon dioxide catalysts in solvent-free conditions. ingentaconnect.comresearchgate.net
Multicomponent and Cyclization Reactions for Pyrazole Ring Construction
The construction of the pyrazole ring itself is a cornerstone of heterocyclic chemistry, with numerous methods developed, including multicomponent reactions and various cyclization strategies. These reactions provide access to a wide array of substituted pyrazoles, which can then be further functionalized to produce compounds like this compound.
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex pyrazole derivatives in a single step from three or more starting materials. mdpi.combeilstein-journals.orgmdpi.comresearchgate.nettandfonline.com For example, a three-component reaction between malononitrile, an orthoester, and a hydrazine derivative in the presence of an acid catalyst can yield 5-amino-4-cyanopyrazoles. tandfonline.com Another MCR involves the reaction of aldehydes, 1,3-dicarbonyl compounds, and diazo compounds or tosyl hydrazones to produce polyfunctional pyrazoles. organic-chemistry.org These MCRs are valued for their atom economy and operational simplicity.
Cyclization reactions are also fundamental to pyrazole synthesis. The Knorr pyrazole synthesis, a classic method, involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound. rrbdavc.org More contemporary methods include copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones and silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. organic-chemistry.org Additionally, the intramolecular cyclization of α,β-alkynic hydrazones, prepared from hydrazines and propargyl aldehydes or ketones, can be mediated by copper(I) iodide to afford pyrazole derivatives in good yields. acs.org These diverse synthetic strategies underscore the versatility of pyrazole chemistry and provide numerous routes to the core pyrazole structure.
Synthesis from Chalcones and Hydrazines
The reaction of chalcones (1,3-diaryl-2-propen-1-ones), which are α,β-unsaturated ketones, with hydrazine and its derivatives is a classic and widely used method for synthesizing pyrazolines, which are often oxidized in situ or in a subsequent step to the corresponding pyrazoles. dergipark.org.trsemanticscholar.org This process typically involves an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. dergipark.org.tr
The choice of reaction conditions, particularly the solvent and catalyst, can influence the final product. For instance, reacting chalcones with hydrazine hydrate in solvents like formic acid or acetic acid leads to the formation of N-acyl pyrazoline derivatives. scielo.br Using glacial acetic acid as the solvent and catalyst with hydrazine hydrate results in the cyclization of chalcones to form 3,5-diphenyl-4,5-dihydro-1H-pyrazole (pyrazoline) derivatives. dergipark.org.tr Similarly, refluxing chalcones with hydrazine monohydrate in glacial acetic acid is a reported method for this transformation. semanticscholar.org If ethanol is used as the solvent, the reaction between chalcones and hydrazine hydrate can yield the N-unsubstituted pyrazolines. scielo.br
Research has demonstrated the synthesis of various pyrazole derivatives from chalcones derived from dehydroacetic acid, which are then reacted with hydrazine or its substituted forms to yield the target pyrazoles. researchgate.net
| Reactants | Solvent/Catalyst | Product Type | Source |
|---|---|---|---|
| Chalcones + Hydrazine Hydrate | Formic Acid | 3-Aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes | scielo.br |
| Chalcones + Hydrazine Hydrate | Acetic Acid | 1-(3-Aryl-4,5-dihydro-1H-pyrazol-1-yl)ethanones | scielo.br |
| Chalcones + Hydrazine Hydrate | Ethanol | 3-Aryl-4,5-dihydro-1H-pyrazoles (N-unsubstituted) | scielo.br |
| Substituted Chalcones + Hydrazine Hydrate | Anhydrous Ethanol / Acetic Acid | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives | dergipark.org.tr |
Cycloaddition Reactions Involving α,β-Unsaturated Carbonyl Compounds
The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings like pyrazoles. In this approach, a three-atom component (the dipole) reacts with a two-atom component (the dipolarophile). For pyrazole synthesis, the dipolarophile is typically an alkyne or an alkene, such as an α,β-unsaturated carbonyl compound. acs.org
A common strategy involves the reaction of hydrazones, particularly tosylhydrazones, with α,β-unsaturated carbonyl compounds. mdpi.com For example, the cycloaddition of tosylhydrazones with compounds like trans-chalcone or β-ionone under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted-1H-pyrazoles in high yields. mdpi.com When the starting material is an α,β-unsaturated carbonyl compound, the initial product is a pyrazoline, which can then be oxidized to the aromatic pyrazole. nih.gov However, if the hydrazine derivative contains a good leaving group, such as in tosylhydrazine, elimination occurs directly to yield the pyrazole. nih.govbeilstein-journals.org
Modern advancements have introduced metal-free and photocatalyzed versions of this reaction. One such method involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds at room temperature to produce pyrazolo[1,5-a]pyridines. organic-chemistry.org Another innovative approach uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes in a photocatalyzed domino sequence involving a cycloaddition followed by an oxidative deformylation to regioselectively synthesize pyrazoles. acs.org
One-Pot Methods Utilizing Enaminediones
One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures. The use of enaminediones as intermediates is a feature of some of these streamlined processes for pyrazole synthesis. Enaminediones can be formed in situ from the reaction of β-dicarbonyl compounds with an amine source.
A notable one-pot method involves the reaction of β-dicarbonyl compounds (such as 5,5-dimethyl-1,3-cyclohexanedione) with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an enaminedione derivative. nih.gov Subsequent addition of a hydrazine derivative, either in an ethanol-acetic acid mixture or neat acetic acid, triggers cyclization to afford the corresponding pyrazole derivatives in high yields and with short reaction times. nih.gov This approach has been successfully applied to synthesize novel pyrazole and pyrazole-fused cycloalkanone systems. nih.gov
Another related one-pot protocol for pyrazole synthesis proceeds from β-formyl enamides, which react with hydroxylamine (B1172632) hydrochloride catalyzed by potassium dihydrogen phosphate (B84403) in an acidic medium. researchgate.net This method demonstrates the versatility of enamine-type precursors in constructing the pyrazole ring under mild and environmentally benign conditions. researchgate.net
Catalytic and Green Chemistry Approaches in Synthesis
The development of catalytic systems and green chemistry principles has significantly impacted pyrazole synthesis. These approaches aim to improve reaction efficiency, reduce waste, and utilize milder conditions, often with higher yields and selectivity.
Acid-Catalyzed Pyrazole Formation
Acid catalysis is frequently employed in the classical synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines to facilitate the condensation and cyclization steps. orientjchem.org Both Brønsted and Lewis acids have been utilized effectively.
Various acid catalysts have been reported, including:
Acetic Acid: Often used as both a solvent and a catalyst in the reaction of chalcones with hydrazine hydrate to produce N-acetylated pyrazolines. dergipark.org.trscielo.br
p-Toluenesulfonic acid (p-TsOH): A strong, solid organic acid used in catalytic amounts for the one-pot synthesis of N-acetylated pyrazoline derivatives from chalcones, hydrazine hydrate, and acetic anhydride. lew.ro
Succinimide-N-sulfonic acid (SuSA): An eco-friendly catalyst used in water for the rapid and high-yield synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. orientjchem.org
Brønsted Acids: A Brønsted acid-mediated protocol using hydrazones has been developed for the synthesis of multisubstituted pyrazoles through a cascade sequence under mild conditions. bohrium.com
Lewis Acids: Tin(IV) chloride (SnCl₄) has been shown to be an effective Lewis acid catalyst for the union of 3-ethoxycyclobutanones with monosubstituted hydrazines, yielding pyrazole derivatives with complete regioselectivity at room temperature. acs.orgnih.gov
| Catalyst | Catalyst Type | Reaction | Key Features | Source |
|---|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Chalcones + Hydrazine Hydrate + Acetic Anhydride | Efficient one-pot synthesis of N-acetylated pyrazolines. | lew.ro |
| Succinimide-N-sulfonic acid (SuSA) | Brønsted Acid | 1,3-Dicarbonyls + Hydrazines | Eco-friendly protocol in water, high yield, short reaction time. | orientjchem.org |
| Tin(IV) chloride (SnCl₄) | Lewis Acid | 3-Ethoxycyclobutanones + Hydrazines | High efficiency, complete regioselectivity at ambient temperature. | acs.orgnih.gov |
| Acetic Acid | Brønsted Acid | Chalcones + Hydrazine Hydrate | Acts as both solvent and catalyst. | dergipark.org.trscielo.br |
Transition-Metal Catalysis in Pyrazole Synthesis
Transition-metal catalysis offers powerful and versatile routes to pyrazoles, enabling novel transformations and the construction of complex derivatives. mdpi.com These methods include both the direct synthesis of the pyrazole ring and the functionalization of a pre-formed pyrazole core.
Direct synthesis methods often involve condensation or coupling reactions. An iron-based paramagnetic ionic liquid, [C₄mim][FeCl₄], has been explored as an efficient and reusable homogeneous catalyst for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in Ruthenium catalysts have been used for the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to provide pyrazoles with high selectivity. organic-chemistry.org
Another significant area is the transition-metal-catalyzed C-H functionalization of the pyrazole ring. rsc.orgresearchgate.net This strategy allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds onto the pyrazole scaffold, bypassing the need for pre-functionalized starting materials and providing a single-step route to a wide array of substituted pyrazoles. rsc.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound Class |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | Starting Material |
| Hydrazine | Reagent |
| Hydrazine Hydrate | Reagent |
| Hydrazine Monohydrate | Reagent |
| Pyrazoline (4,5-Dihydropyrazole) | Intermediate/Product |
| Pyrazole | Core Heterocycle |
| Formic Acid | Solvent/Reagent |
| Acetic Acid | Solvent/Catalyst |
| Dehydroacetic Acid | Starting Material |
| Tosylhydrazone | Reagent/Intermediate |
| β-Ionone | α,β-Unsaturated Carbonyl Compound |
| N-Aminopyridine | Reagent |
| Pyrazolo[1,5-a]pyridine | Product |
| Enaminedione | Intermediate |
| 5,5-Dimethyl-1,3-cyclohexanedione | β-Dicarbonyl Compound |
| N,N-Dimethylformamide dimethylacetal (DMF-DMA) | Reagent |
| β-Formyl enamide | Starting Material |
| Hydroxylamine Hydrochloride | Reagent |
| Potassium Dihydrogen Phosphate | Catalyst |
| p-Toluenesulfonic acid (p-TsOH) | Catalyst |
| Succinimide-N-sulfonic acid (SuSA) | Catalyst |
| Tin(IV) chloride (SnCl₄) | Catalyst |
| 3-Ethoxycyclobutanone | Starting Material |
| [C₄mim][FeCl₄] | Catalyst (Ionic Liquid) |
| Ethanol | Solvent |
| Acetic Anhydride | Reagent |
Reactivity, Derivatization, and Ligand Design
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a prime site for derivatization, enabling the synthesis of esters, amides, and other functional derivatives. These transformations are fundamental in modulating the physicochemical properties of the parent molecule.
The conversion of the carboxylic acid of 2-(1H-pyrazol-1-yl)acetic acid into esters and amides is a common strategy to enhance its utility as a synthetic intermediate.
Esterification Reactions
The esterification of this compound can be readily achieved through Fischer esterification. This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water generated during the reaction is removed. For instance, the reaction with methanol (B129727) under acidic conditions yields methyl 2-(1H-pyrazol-1-yl)acetate.
Amidation Reactions
The synthesis of N-substituted 2-(1H-pyrazol-1-yl)acetamides is a key transformation for creating compounds with diverse biological activities. One effective method involves the N-alkylation of pyrazoles with N-aryl-2-iodoacetamides. In a typical procedure, an N-(chlorophenyl)-2-iodoacetamide is reacted with a substituted pyrazole (B372694) in a solvent such as dimethylformamide (DMF) in the presence of a base like sodium carbonate. arkat-usa.org This approach has been successfully employed to synthesize a series of N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org
The following table details the synthesis of various N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides.
| Compound ID | Ar (Aryl Group) | R1 | R2 | R3 | Yield (%) | Melting Point (°C) |
| 3aa | 2-ClC6H4 | H | H | H | 65 | 118-120 |
| 3ab | 2-ClC6H4 | CH3 | H | H | 68 | 124-126 |
| 3ac | 2-ClC6H4 | CH3 | H | CH3 | 70 | 130-132 |
| 3ad | 2-ClC6H4 | H | Br | H | 62 | 140-142 |
| 3ae | 2-ClC6H4 | H | NO2 | H | 60 | 155-157 |
| 3ba | 3-ClC6H4 | H | H | H | 67 | 110-112 |
| 3bb | 3-ClC6H4 | CH3 | H | H | 72 | 115-117 |
| 3bc | 3-ClC6H4 | CH3 | H | CH3 | 75 | 122-124 |
| 3bd | 3-ClC6H4 | H | Br | H | 64 | 135-137 |
| 3be | 3-ClC6H4 | H | NO2 | H | 61 | 148-150 |
The carboxylic acid functionality of this compound can be converted into a hydrazide, which serves as a versatile intermediate for the synthesis of various heterocyclic compounds, including Schiff bases.
The synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide is typically achieved by reacting the corresponding ester, such as methyl 2-(1H-pyrazol-1-yl)acetate, with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. This nucleophilic acyl substitution reaction proceeds readily to afford the desired hydrazide.
The resulting 2-(1H-pyrazol-1-yl)acetohydrazide is a key building block for the synthesis of Schiff bases. Schiff bases, or azomethines, are formed through the condensation reaction of the hydrazide with various aldehydes or ketones. This reaction is usually carried out under mild acidic conditions. These pyrazole-containing Schiff bases are of significant interest due to their coordination chemistry and potential biological activities.
Heterocyclic Annulation and Scaffold Hybridization
The this compound scaffold can be further elaborated to construct more complex heterocyclic systems. This is achieved by leveraging the reactivity of its derivatives to participate in cyclization and condensation reactions.
The 2-(1H-pyrazol-1-yl)acetohydrazide intermediate is a valuable precursor for the synthesis of 1,3,4-oxadiazole derivatives. A common method for this transformation is the cyclization of the acylhydrazide. For instance, reacting the acetohydrazide with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole-2-thiol derivative. Alternatively, oxidative cyclization of N'-substituted hydrazones, derived from the acetohydrazide, can also yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net
Pyrazoline and dihydropyrazole moieties can be integrated with the this compound framework, typically through a multi-step synthetic sequence. A common route involves the initial conversion of a this compound derivative into a chalcone.
Chalcones, or α,β-unsaturated ketones, are key intermediates in the synthesis of pyrazolines. These can be prepared via a Claisen-Schmidt condensation between a pyrazole-containing aldehyde and an appropriate ketone. For example, a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be condensed with various substituted acetophenones in the presence of a base to yield pyrazole-based chalcones. healthcare-bulletin.co.uk
The subsequent cyclization of these chalcones with hydrazine or its derivatives in a suitable solvent, often with an acid catalyst, leads to the formation of the corresponding pyrazoline or dihydropyrazole ring. arkat-usa.orgdoaj.orgdergipark.org.trummada.ac.id The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration.
The incorporation of a thiazole ring into the this compound scaffold can be achieved through various synthetic strategies. A prevalent method involves the use of a pyrazole-4-carbaldehyde derivative as a starting material. This aldehyde can be reacted with a thiosemicarbazide to form a thiosemicarbazone. mdpi.com
The resulting thiosemicarbazone can then undergo cyclization with an α-haloketone, such as a phenacyl bromide, in a Hantzsch-type thiazole synthesis to yield the desired pyrazolyl-thiazole derivative. mdpi.com This reaction provides a versatile route to a wide range of substituted pyrazolyl-thiazole compounds. Another approach involves the reaction of a thioamide derivative with α-halocarbonyl compounds to construct the thiazole ring.
Construction of Pyrazolyl s-Triazine Derivatives
The synthesis of hybrid molecules incorporating both pyrazole and s-triazine rings is a well-established strategy in medicinal and materials chemistry. A common and effective method for constructing pyrazolyl s-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution.
The general synthetic pathway involves:
Sequential Substitution: The first two chlorine atoms are typically replaced by reacting cyanuric chloride with various amines (e.g., aniline, piperidine (B6355638), morpholine) at controlled temperatures.
Introduction of a Hydrazine Moiety: The third, least reactive chlorine atom is then substituted by reacting the dichlorinated intermediate with hydrazine hydrate. This step introduces the crucial -NHNH₂ group that serves as the precursor for the pyrazole ring.
Pyrazole Ring Formation: The final step is the cyclization of the s-triazinyl hydrazine derivative with a 1,3-dicarbonyl compound, most commonly acetylacetone. This reaction, often catalyzed by an acid or base, proceeds via condensation to form the stable, aromatic 3,5-dimethyl-1H-pyrazol-1-yl ring directly attached to the s-triazine core.
This modular approach allows for the synthesis of a diverse library of pyrazolyl s-triazine derivatives by varying the amine substituents on the triazine ring nih.gov.
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Ethyl 1-(4,6-dimorpholino-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | 2-Hydrazinyl-4,6-dimorpholino-s-triazine, Ethylacetoacetate, DMF-DMA | 81 | 158-159 | nih.gov |
| Ethyl 1-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | 2-Hydrazinyl-4,6-di(piperidin-1-yl)-s-triazine, Ethylacetoacetate, DMF-DMA | 80 | 134-136 | nih.gov |
| Ethyl 5-methyl-1-(4-morpholino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-1H-pyrazole-4-carboxylate | 2-Hydrazinyl-4-morpholino-6-(piperidin-1-yl)-s-triazine, Ethylacetoacetate, DMF-DMA | 84 | 119-120 | nih.gov |
Hybridization with Quinoline, Indole, and Tetrazole Scaffolds
Molecular hybridization, the strategy of combining distinct pharmacophores into a single molecule, is a powerful tool in drug discovery. The pyrazole scaffold is frequently hybridized with other biologically important heterocycles like quinoline, indole, and tetrazole.
Quinoline Hybrids: Pyrazole-quinoline hybrids can be synthesized through various routes, including multi-component reactions. For instance, a base-catalyzed cyclocondensation reaction can yield these hybrid structures, which have been investigated for their potential biological activities.
Indole Hybrids: The combination of indole and pyrazole moieties has led to compounds with significant biological interest. Synthesis strategies often involve creating a chemical linker between the two rings or constructing one ring onto the other. For example, indole-3-pyrazole-5-carboxamide analogues have been synthesized and evaluated for their antiproliferative activities mdpi.com.
Tetrazole Hybrids: Tetrazole is often considered a bioisostere of the carboxylic acid group due to similar pKa values nih.gov. Pyrazole-tetrazole hybrid molecules are synthesized through pathways such as the equimolar condensation of an N-alkylated pyrazole with a 1H-tetrazole derivative or by direct alkylation of a pre-formed pyrazole-tetrazole structure nih.gov. These hybrids have been explored for a range of pharmacological properties nih.govrsc.org.
Coordination Chemistry of this compound and its Analogues
The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group make this compound and its analogues excellent candidates for ligand design in coordination chemistry.
Heteroscorpionate Ligand Properties (e.g., Bis(azol-1-yl)acetate)
A prominent analogue, bis(pyrazol-1-yl)acetic acid, is a classic example of a "heteroscorpionate" ligand. Scorpionate ligands are a class of tripodal ligands that bind to a metal center in a tridentate fashion, akin to a scorpion grasping its prey with two pincers and using its stinger. In bis(pyrazol-1-yl)acetate, the two "pincers" are the nitrogen atoms from the two pyrazole rings, and the "stinger" is an oxygen atom from the deprotonated carboxylate group.
This arrangement facilitates a facial κ³-N,N,O coordination mode, forming stable chelate rings with a metal center. This coordination behavior has been extensively studied with a variety of main group and transition metals researchgate.net. The steric and electronic properties of these ligands can be fine-tuned by adding substituents to the pyrazole rings, influencing the stability and reactivity of the resulting metal complexes.
Tripodal Coordination Behavior in Metal Complexes
The κ³-N,N,O binding of bis(pyrazol-1-yl)acetate ligands inherently enforces a tripodal coordination geometry around the metal ion. The three donor atoms (two nitrogens and one oxygen) typically occupy one face of the metal's coordination sphere, leaving other sites available for co-ligands or solvent molecules. This facial coordination is a defining characteristic of scorpionate-type ligands and is crucial for their application as metalloenzyme models and as platforms for creating bifunctional molecules researchgate.net. X-ray crystallographic studies of numerous metal complexes have confirmed this tripodal binding mode, showcasing the ligand's predictable and stable coordination behavior.
Selective Coordination with Transition Metals (e.g., Copper(II), Cobalt(II))
Ligands based on pyrazolyl acetate (B1210297) have demonstrated versatile coordination capabilities with a wide range of transition metals. The specific geometry and electronic nature of the ligand allow for selective complexation.
Copper(II) Complexes: Bis(pyrazol-1-yl)acetate ligands readily form stable complexes with Copper(II). These complexes often exhibit distorted square planar or square pyramidal geometries, with the tripodal ligand occupying three coordination sites. The properties and potential applications of these copper complexes, including their cytotoxic activity against cancer cell lines, have been a subject of significant research.
Cobalt(II) Complexes: Cobalt(II) also forms well-defined complexes with these pyrazole-based tripodal ligands. X-ray crystal structures have confirmed the coordination of the intact ligands to Co(II) ions through all donor atoms, resulting in stable complex cations.
The selective coordination with these and other transition metals makes these ligands valuable in the fields of bioinorganic chemistry and catalysis.
| Metal Ion | Ligand System | Typical Coordination Mode | Resulting Complex Example | Reference |
|---|---|---|---|---|
| Copper(II) | Bis(pyrazol-1-yl)acetate | κ³-N,N,O (Tripodal) | [Cu(L)₂] | researchgate.net |
| Cobalt(II) | 2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine (analogue) | κ⁴-N,N,N,N (Tripodal) | [Co(L)Cl]⁺ | researchgate.net |
| Manganese(I) | Bis(pyrazol-1-yl)acetate | κ³-N,N,O (Tripodal) | [Mn(L)(CO)₃] | researchgate.net |
| Rhenium(I) | Bis(pyrazol-1-yl)acetate | κ³-N,N,O (Tripodal) | [Re(L)(CO)₃] | researchgate.net |
Formation of Metal Oxide Composites
The functional groups present in pyrazolyl acetic acid and its analogues make them suitable for anchoring onto the surfaces of metal oxides, leading to the formation of hybrid organic-inorganic composite materials. While direct studies on this compound for this purpose are limited, the principle of using functionalized ligands to stabilize and modify metal oxide nanoparticles is well-established.
Ligands with carboxylate groups can bind to the surface of nanoparticles, such as iron oxide (Fe₃O₄), preventing aggregation and allowing for tunable solubility in various media. This surface functionalization is critical for applications in areas like catalysis, sensing, and biomedicine, including their use as MRI contrast agents nih.govmdpi.com. The pyrazole moiety offers additional coordination sites that could be used to subsequently bind other metal ions or to impart specific chemical properties to the composite material. The development of pyrazolate-based metal-organic frameworks (MOFs) further highlights the utility of these linkers in creating robust, porous materials with applications in catalysis and gas separation acs.orgacs.org.
Analytical and Spectroscopic Characterization in Research
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental in determining the molecular architecture of 2-(1H-pyrazol-1-yl)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows distinct signals for the pyrazole (B372694) ring protons and the methylene (B1212753) protons of the acetic acid side chain. In a deuterated solvent like DMSO-d6, the protons of the pyrazole ring appear as multiplets in the aromatic region, while the methylene protons (CH₂) attached to the pyrazole ring appear as a singlet. spectrabase.com The carboxylic acid proton (COOH) also gives a characteristic signal. spectrabase.com
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 8.30 | s | NH (of acetohydrazide) | researchgate.net |
| ¹H | 6.40–7.70 | m | CH (pyrazole ring) | researchgate.net |
| ¹H | 5.2 | s | CH₂ | cu.edu.eg |
| ¹H | 6.4 | s | Pyrazole H-4 | cu.edu.eg |
| ¹³C | 140, 130, 106 | Pyrazole ring carbons | researchgate.net | |
| ¹³C | 64 | Methylene carbon (CH₂) | researchgate.net |
Note: Data presented is for derivatives and may vary for the parent compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. In the IR spectrum of this compound, key absorption bands confirm the presence of the carboxylic acid and pyrazole moieties. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid group, while a sharp, strong peak corresponds to the C=O (carbonyl) stretch. cu.edu.egresearchgate.net The C=N and C=C stretching vibrations of the pyrazole ring also give rise to characteristic bands in the fingerprint region. cu.edu.eg
Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3446–3422 (broad) | cu.edu.eg |
| Carbonyl | C=O stretch | ~1704-1724 | cu.edu.egasianpubs.org |
| Pyrazole Ring | C=N, C=C stretch | ~1610, 1592 | cu.edu.eg |
Note: Ranges are approximate and can be influenced by the molecular environment.
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₅H₆N₂O₂, the expected molecular weight is approximately 126.11 g/mol . spectrabase.com Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for this type of compound, which typically reveals the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight. researchgate.netmdpi.com The fragmentation pattern observed in the mass spectrum can further validate the proposed structure. researchgate.netcu.edu.eg
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the pyrazole ring. researchgate.netnih.gov The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the presence of other chromophores in the molecule. niscpr.res.in
Crystallographic Analysis
Crystallographic analysis, particularly single crystal X-ray diffraction, provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.
Powder X-ray Diffraction for Material Characterization
Powder X-ray Diffraction (PXRD) is a critical analytical technique for characterizing crystalline materials. It provides information on the crystal structure, phase purity, and degree of crystallinity of a compound. In the context of pyrazole derivatives, PXRD is used to identify the specific crystalline form (polymorph) and to determine the unit cell parameters of the crystal lattice. cambridge.orggoogle.com
The analysis of a pyrazole carboxylic acid derivative using laboratory PXRD data, for instance, allowed for a complete crystal structure determination. cambridge.org The process involves collecting diffraction data by exposing a powdered sample to X-rays and measuring the scattered intensity at different angles. arakmu.ac.irresearchgate.net The resulting diffraction pattern is a unique fingerprint of the crystalline solid. For a novel pyrazoline compound, the powder pattern was indexed in the monoclinic space group, yielding specific unit cell parameters: a = 25.440(5) Å, b = 5.124(2) Å, and c = 26.261(6) Å. researchgate.netutm.myhe.com.br Such data is crucial for identifying the material and ensuring its phase purity. The crystallinity of materials containing pyrazole has been successfully analyzed using PXRD measurements. researchgate.netresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | I2/a | researchgate.net |
| Unit Cell Parameter (a) | 25.440(5) Å | researchgate.net |
| Unit Cell Parameter (b) | 5.124(2) Å | researchgate.net |
| Unit Cell Parameter (c) | 26.261(6) Å | researchgate.net |
| Unit Cell Angle (β) | 105.75(2)° | researchgate.net |
Chromatographic Techniques for Purity and Isolation
Chromatographic methods are fundamental for separating, identifying, and purifying components from a mixture. For this compound, techniques like Thin-Layer Chromatography and Liquid Chromatography-Mass Spectrometry are routinely used to assess purity and isolate the target compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to check the purity of a sample. derpharmachemica.comiosrjournals.org In the synthesis of pyrazole derivatives, TLC is frequently employed to determine the completion of the reaction. nih.gov A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.
The choice of the mobile phase, or eluent system, is critical for achieving good separation. marmara.edu.tr For pyrazole derivatives, various solvent systems have been reported. The progress of reactions can be monitored using a mixture of methanol (B129727) and chloroform (B151607) (1:9) or ethyl acetate (B1210297) and hexane (B92381) (1:1). nih.gov In another instance, a mobile phase of ethyl acetate, acetone (B3395972), acetic acid, and water (60:20:10:10 v/v/v/v) was used for a pyrazol-thiadiazole derivative. researchgate.net The separated spots are visualized under UV light or by using a staining agent. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. For example, a pyrazoline derivative showed an Rf value of 0.44 in a hexane/EtOAc (1:1) system. researchgate.net
| Mobile Phase Composition | Ratio | Reference |
|---|---|---|
| Methanol : Chloroform | 1 : 9 | nih.gov |
| Ethyl Acetate : Hexane | 1 : 1 | nih.govresearchgate.net |
| Ethyl Acetate : Acetone : Acetic Acid : Water | 60 : 20 : 10 : 10 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is widely used for the characterization of synthesized compounds, including novel pyrazole derivatives. nih.gov LCMS provides information about the molecular weight and purity of the sample.
In a typical LCMS analysis of pyrazole compounds, a reverse-phase HPLC column is used for separation. sielc.com For instance, a method was developed for the simultaneous determination of five pyrazole fungicides using LC coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The analysis was achieved in under 3.0 minutes, utilizing an electrospray ionization (ESI) source in both positive (ESI+) and negative (ESI-) modes, depending on the analyte. nih.gov The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds, which helps in confirming their identity. For example, in the characterization of a series of complex pyrazole-containing heterocycles, LC-MS data was reported with the retention time (tR) and the [M+H]⁺ ion peak. rsc.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. The structures of numerous synthesized pyrazole derivatives have been confirmed using elemental analysis. nih.govresearchgate.netnih.gov
For this compound, with the molecular formula C₅H₆N₂O₂, the theoretical elemental composition can be calculated as follows:
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 5 | 60.055 | 42.86% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.32% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 20.00% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 22.84% |
| Total Molecular Weight | - | - | 140.12 | 100.00% |
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-1-yl)acetic acid, and what factors influence reaction efficiency?
The compound is typically synthesized via nucleophilic substitution between pyrazole derivatives and haloacetic acids. For example, benzyl 2-(1H-imidazol-1-yl)acetate is produced by reacting 2-chloroacetate with imidazole under basic conditions . Optimization of reaction parameters (e.g., base selection, solvent polarity, and temperature) is critical for yield improvement. Continuous-flow synthesis, as demonstrated for structurally analogous triazole derivatives, can enhance sustainability and scalability by reducing reaction times and waste .
Q. How can researchers purify this compound, and what analytical techniques confirm its identity?
Purification often involves recrystallization or reverse-phase chromatography, as seen in related pyrazole-boronic acid derivatives . Characterization requires a combination of techniques:
Q. What are the key spectral and physicochemical properties of this compound?
The compound (C5H6N2O2) typically exhibits:
- A melting point range of 140–160°C, consistent with related pyrazole-acetic acid derivatives .
- Solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.
- IR absorption bands at ~1700 cm<sup>−1</sup> (C=O stretch) and 3100–3300 cm<sup>−1</sup> (N–H/O–H stretches).
Advanced Research Questions
Q. How does this compound function in coordination chemistry, and what ligand design principles apply?
The pyrazole nitrogen and acetic acid oxygen atoms act as donor sites, forming stable complexes with transition metals (e.g., Co, Cu). For instance, tris(2-(1H-pyrazol-1-yl)phenyl)cobalt demonstrates tridentate coordination, enhancing catalytic activity in oxidation reactions . Ligand rigidity and electronic effects (e.g., substituents on the pyrazole ring) modulate metal-binding affinity and reactivity .
Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-acetic acid derivatives?
Discrepancies often arise from:
- Reagent purity : Trace moisture can deactivate bases in nucleophilic substitutions.
- Tautomerism : Pyrazole ring tautomers (1H vs. 2H) may lead to side products.
- Workup protocols : Acidic or basic extraction conditions can influence recovery. Systematic optimization studies, such as DoE (Design of Experiments), are recommended to identify critical parameters .
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., substituent electronegativity, logP) with observed bioactivity. For example, pyrazole-pyrimidine hybrids exhibit cytoprotective antiulcer effects by modulating prostaglandin synthesis . In vitro assays (e.g., apoptosis induction in A549 lung cancer cells ) validate predictions.
Q. What crystallographic challenges arise in resolving the structure of this compound complexes?
Challenges include:
- Disorder in the pyrazole ring : Mitigated by low-temperature data collection.
- Hydrogen bonding networks : SHELXL refinement tools are essential for modeling interactions between acetic acid groups and solvent molecules.
- Twinned crystals : Data integration from multiple crystals may be required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
